1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene is an organic compound characterized by its complex structure, which includes a benzyl ether functional group and multiple halogen and nitro substituents. Its molecular formula is C₁₃H₉Cl₂N₃O₃, and it exhibits a unique arrangement of atoms that contributes to its chemical properties and reactivity. This compound is often used in various chemical synthesis processes due to its functional groups that can undergo diverse reactions.
The biological activity of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene has been studied in various contexts:
The synthesis of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene can be achieved through several methods:
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene has various applications in scientific research and industry:
Studies focusing on the interactions of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene with biological systems reveal important insights:
Several compounds share structural similarities with 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,4-Dichloronitrobenzene | Two chlorine atoms, one nitro group | Known for its use in pesticides |
| 1-Benzyloxy-4-nitrobenzene | Benzyl ether group, one nitro group | Used as a protective group in organic synthesis |
| 2,6-Dichloro-3-nitrophenol | Hydroxyl group instead of benzyl ether | Exhibits different biological activity |
| 3,5-Dichloro-2-nitrobenzoic acid | Carboxylic acid functional group | Important in pharmaceutical applications |
These compounds exhibit different reactivity patterns and biological activities due to variations in their functional groups and substituents. The unique combination of a benzyl ether with dichloro and nitro groups in 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene distinguishes it from these similar compounds.
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene represents a complex substituted aromatic compound with the molecular formula C₁₃H₉Cl₂NO₃ [1] [2] [3]. The compound exhibits a molecular weight of 298.12 grams per mole, as confirmed by multiple analytical sources [1] [2] [3]. This molecular weight calculation is consistent with the presence of thirteen carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, and three oxygen atoms within the molecular framework [2] [3].
The compound is officially registered under the Chemical Abstracts Service number 114109-50-1 and carries the MDL number MFCD08056626 [1] [2] [3]. The IUPAC nomenclature designation is 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene, which systematically describes the positioning of all substituents on the benzene ring [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂NO₃ [1] |
| Molecular Weight | 298.12 g/mol [1] [2] |
| CAS Number | 114109-50-1 [1] [2] |
| MDL Number | MFCD08056626 [1] [2] |
| SMILES Code | O=N+[O-] [1] |
| InChI Key | IEKKEZUAADAJGO-UHFFFAOYSA-N [3] |
The structural architecture of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene consists of a benzene ring bearing four distinct substituents in specific positions [1] [3]. The benzyloxy group occupies position 1, chlorine atoms are located at positions 2 and 4, and the nitro group is positioned at carbon 5 [1] [3]. This substitution pattern creates a highly functionalized aromatic system with diverse electronic and steric properties .
The benzene ring maintains its characteristic aromatic structure with carbon-carbon bond lengths of approximately 1.399 Angstroms, representing the delocalized nature of the aromatic system [5] [6]. The aromatic carbons exhibit sp² hybridization with bond angles of 120 degrees, consistent with planar aromatic geometry [7] [6]. The nitro group attachment involves a carbon-nitrogen bond with partial double bond character due to resonance interactions [8] [9] [10].
The nitro group demonstrates significant electronic effects on the benzene ring through resonance and inductive mechanisms [8] [9] [11]. The nitrogen-oxygen bonds within the nitro group exhibit bond lengths of approximately 1.223 Angstroms, characteristic of resonance-stabilized structures [5] [12]. The carbon-nitrogen bond connecting the nitro group to the benzene ring varies between 1.391 and 1.475 Angstroms depending on the degree of resonance interaction [12].
| Bond Type | Typical Length (Å) | Bond Order | Electronic Character |
|---|---|---|---|
| C-C (aromatic) | 1.399 [5] | 1.5 (delocalized) | Aromatic delocalization |
| C-N (nitro) | 1.391-1.475 [12] | 1.0-1.3 (resonance dependent) | Partial double bond character |
| N-O (nitro) | 1.223 [5] | 1.5 (resonance) | Resonance stabilized |
| C-Cl | 1.75 | 1.0 | Polar covalent |
| C-O (ether) | 1.43 | 1.0 | Polar covalent |
The benzyloxy substituent introduces an ether linkage characterized by a carbon-oxygen bond length of approximately 1.43 Angstroms [13] [14]. This ether oxygen connects to a methylene carbon, which subsequently bonds to the phenyl ring of the benzyl group [13] [14]. The methylene-phenyl carbon bond exhibits typical single bond characteristics with a length of approximately 1.52 Angstroms [13].
The chlorine substituents form polar covalent bonds with the aromatic carbons, featuring bond lengths of approximately 1.75 Angstroms [15]. These chlorine atoms exert both inductive and steric effects on the molecular system [11]. The positioning of chlorine atoms at the 2 and 4 positions creates an asymmetric substitution pattern that influences the overall molecular dipole moment [11].
The stereochemical characteristics of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene are dominated by the planar nature of the benzene ring and the spatial orientation of its substituents [13] [14]. The benzene ring maintains strict planarity with all six carbon atoms lying in the same plane, enforced by the sp² hybridization and aromatic delocalization [7] [6].
The nitro group exhibits coplanarity with the benzene ring, maximizing conjugation and resonance stabilization [8] [9] [10]. The nitrogen atom and both oxygen atoms of the nitro group lie essentially in the same plane as the benzene ring [8] [9]. This coplanar arrangement facilitates optimal overlap of the nitrogen p-orbital with the aromatic π-system [8] [9] [10].
| Structural Element | Spatial Arrangement | Bond Angles |
|---|---|---|
| Benzene Ring | Planar, sp² hybridized carbons [7] [6] | 120° (ideal aromatic) [7] [6] |
| Nitro Group | Planar, coplanar with benzene ring [8] [9] | ONO ≈ 125°, CNO ≈ 118° [5] |
| Benzyloxy Group | Flexible rotation around C-O bond [13] [14] | COC ≈ 116° [13] |
| Chlorine Substituents | In-plane with benzene ring [15] | CCl ≈ 120° [15] |
The benzyloxy group introduces conformational flexibility through rotation around the ether oxygen-carbon bond [13] [14]. The phenyl ring of the benzyl group can adopt various orientations relative to the substituted benzene ring [13] [14]. Crystallographic studies of similar benzyloxy compounds reveal dihedral angles between aromatic rings ranging from 5 to 85 degrees [13] [14].
The chlorine atoms at positions 2 and 4 maintain in-plane orientation with the benzene ring, as expected for halogen substituents [15]. The van der Waals radii of the chlorine atoms create steric interactions with adjacent substituents, particularly affecting the conformation of the benzyloxy group [14].
The conformational behavior of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene is primarily governed by the rotation around the ether bond connecting the benzyloxy substituent to the benzene ring [13] [14] [16]. This rotational freedom allows the benzyl phenyl ring to adopt multiple orientations relative to the substituted benzene core [13] [14].
Computational studies on related benzyloxy aromatic compounds indicate that the preferred conformations minimize steric interactions between the benzyl group and other substituents [13] [14] [16]. The presence of chlorine atoms at positions 2 and 4 creates steric hindrance that influences the preferred rotational angles of the benzyloxy group [14].
The nitro group maintains a fixed coplanar orientation with the benzene ring due to strong conjugative interactions [8] [9] [10]. Any deviation from planarity would reduce the resonance stabilization energy, making non-planar conformations energetically unfavorable [8] [9] [10]. Theoretical calculations demonstrate that the energy barrier for nitro group rotation out of the aromatic plane is substantial, typically exceeding 20 kilocalories per mole [8] [10].
The overall molecular conformation represents a compromise between maximizing favorable electronic interactions and minimizing steric repulsions [14] [16]. The benzyloxy group adopts orientations that avoid close contacts with the chlorine substituents while maintaining optimal ether bond geometry [13] [14].
Molecular dynamics simulations of similar polysubstituted benzyloxy compounds reveal preferred dihedral angles between the two aromatic rings ranging from 60 to 90 degrees [14] [16]. These conformations balance the competing effects of aromatic π-π interactions, steric hindrance, and electrostatic repulsions [14] [16].
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene represents a complex substituted aromatic compound with the molecular formula C₁₃H₉Cl₂NO₃ and a molecular weight of 298.12 grams per mole [1] [2] [3]. The compound is officially registered under the Chemical Abstracts Service number 114109-50-1 and carries the MDL number MFCD08056626 [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designation is 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene, which systematically describes the positioning of all substituents on the benzene ring [1] [5].
The structural architecture consists of a benzene ring bearing four distinct substituents in specific positions. The benzyloxy group (-OCH₂C₆H₅) occupies position 1, chlorine atoms are located at positions 2 and 4, and the nitro group (-NO₂) is positioned at carbon 5 [1] [5]. This substitution pattern creates a highly functionalized aromatic system with diverse electronic and steric properties. The compound's SMILES notation is O=N+[O-], while its InChI key is IEKKEZUAADAJGO-UHFFFAOYSA-N [5].
The specific appearance characteristics of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene are not comprehensively documented in available literature sources. Safety data sheets and commercial suppliers consistently report the appearance as "not available" [1] [6]. This absence of detailed organoleptic data represents a significant gap in the physical characterization of this compound.
Based on the physical state information available from multiple sources, the compound exists as a solid at room temperature [1] [6]. The molecular structure, containing both electron-withdrawing groups (nitro and chloro) and the benzyloxy substituent, would be expected to influence its crystalline properties and color characteristics, though specific observational data remain unavailable.
The melting and boiling points of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene are not reported in available scientific literature or commercial documentation. Safety data sheets from multiple suppliers consistently indicate these thermal properties as "not available" [1] [6]. This represents a critical gap in the fundamental thermodynamic characterization of the compound.
To provide context for expected thermal behavior, analysis of structurally related compounds offers insights into potential thermal characteristics. The following comparative data illustrates the thermal properties of analogous substituted nitrobenzenes:
| Compound | Melting Point (°C) | Boiling Point (°C) | Molecular Weight |
|---|---|---|---|
| 2,4-Dichloronitrobenzene | 29-32 [7] | 258 [7] | 192.0 |
| 1-Benzyloxy-4-nitrobenzene | 105-109 [8] | 386.2 [8] | 229.2 |
| 1,3-Dichloro-5-nitrobenzene | 64-65 [10] | 247.4 [10] | 192.0 |
| 1,4-Dichloro-2-nitrobenzene | 52-56 [11] | 267 [12] | 192.0 |
The structural complexity of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene, incorporating both the benzyloxy group and multiple chlorine substituents, suggests thermal properties that would reflect the combined influence of these functional groups. The benzyloxy substituent would likely elevate both melting and boiling points compared to simple dichloronitrobenzene isomers, while the presence of multiple chlorine atoms would further modify these thermal characteristics.
The solubility characteristics of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene in various solvents are not documented in available literature sources. Official safety data sheets and commercial suppliers consistently report solubility information as "not available" [1] [6]. This absence of solubility data represents a significant limitation in understanding the compound's physical behavior and potential applications.
The molecular structure of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene suggests complex solubility behavior influenced by multiple functional groups. The benzyloxy substituent introduces aromatic character and potential for π-π interactions, while the chlorine atoms contribute to the compound's lipophilic properties. The nitro group provides electron-withdrawing characteristics that could influence hydrogen bonding and dipole interactions with solvents.
Based on structural analogies with related compounds, 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene would be expected to exhibit limited solubility in polar protic solvents such as water and alcohols. The compound would likely demonstrate enhanced solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile. Moderate to good solubility would be anticipated in chlorinated solvents such as dichloromethane and chloroform, as well as in aromatic solvents such as toluene and benzene.
Research on similar benzyloxy-substituted nitrobenzenes indicates that derivatives with bulkier groups such as benzyloxy exhibit lower solubility in aqueous media compared to smaller substituents . This pattern suggests that 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene would demonstrate minimal water solubility, requiring organic solvents for dissolution and manipulation.